

# Firazorexton Hydrate (TAK-994): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Firazorexton hydrate	
Cat. No.:	B15614917	Get Quote

CAS Number: 2861934-86-1

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Firazorexton, also known as TAK-994, is a potent and selective orexin type 2 receptor (OX2R) agonist that was under investigation for the treatment of narcolepsy. As a brain-penetrant, orally active small molecule, it showed promise in preclinical models by promoting wakefulness and reducing narcolepsy-like symptoms. However, its clinical development was halted during Phase 2 trials due to observations of drug-induced liver injury. This technical guide provides a comprehensive overview of **Firazorexton hydrate**, including its chemical properties, mechanism of action, preclinical and clinical data, and the safety concerns that led to its discontinuation.

# **Chemical and Physical Properties**

**Firazorexton hydrate** is the hydrated form of the active compound Firazorexton. Its chemical and physical properties are summarized in the table below.



Property	Value	
CAS Number	2861934-86-1[1][2][3]	
Development Code	TAK-994[1][4][5]	
Molecular Formula	C22H25F3N2O4S·3/2H2O[1][2]	
Molecular Weight	497.53 g/mol [1][2]	
IUPAC Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide hydrate[4]	
Appearance	White to off-white solid[2]	
Purity (LCMS)	99.94%[2]	
Solubility	10 mM in DMSO[6]	

### **Mechanism of Action**

Firazorexton is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor primarily expressed in the brain. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in regulating wakefulness, arousal, and appetite. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[7] By mimicking the action of endogenous orexins at the OX2R, Firazorexton was designed to restore wakefulness-promoting signals.

## **Receptor Selectivity and Potency**

Firazorexton exhibits high selectivity for the human OX2R over the orexin receptor 1 (OX1R), with a reported selectivity of over 700-fold.[4][5] This selectivity was a key design feature, as OX2R is considered the primary mediator of orexin's wake-promoting effects.

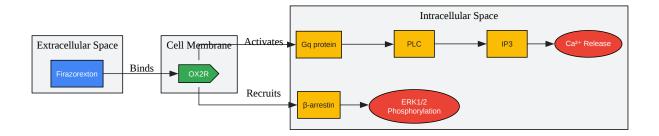


Parameter	Value	Cell Line
hOX2R EC50 (Calcium Mobilization)	19 nM[1][3][8][9][10]	hOX2R/CHO-K1 cells[8][10]
hOX2R EC50 (β-arrestin Recruitment)	100 nM[8]	hOX2R/CHO-EA cells[8]
hOX2R EC50 (ERK1/2 Phosphorylation)	170 nM[8]	hOX2R/CHO-EA cells[8]

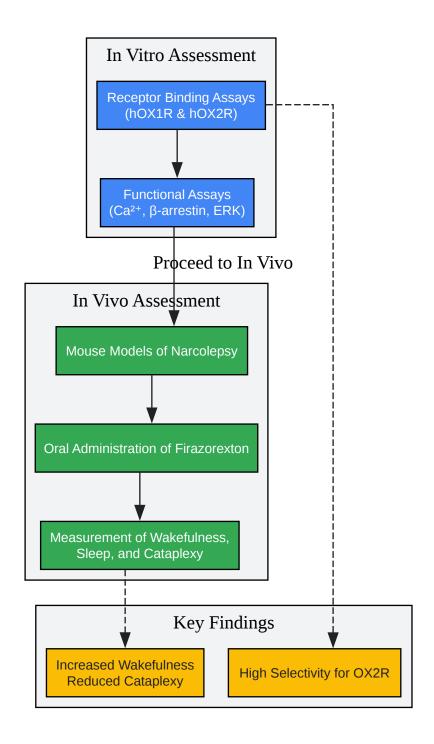
# **Signaling Pathway**

Upon binding to the OX2R, Firazorexton activates downstream signaling cascades. This includes the mobilization of intracellular calcium and the recruitment of  $\beta$ -arrestin, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]









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- To cite this document: BenchChem. [Firazorexton Hydrate (TAK-994): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614917#firazorexton-hydrate-cas-number-2861934-86-1]

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